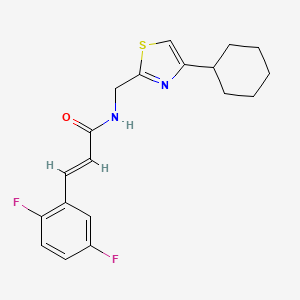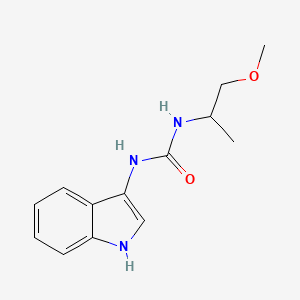
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea” is a urea derivative with an indole and a methoxypropane group. Urea derivatives are often used in medicinal chemistry due to their bioactivity, and indoles are a common motif in many natural products and pharmaceuticals.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, urea derivatives are typically synthesized via the reaction of an isocyanate with an amine. The indole and methoxypropane groups would likely be introduced in earlier steps, possibly through functional group interconversion or coupling reactions.Molecular Structure Analysis
The molecule contains an indole ring, a common structure in many biologically active molecules, and a urea linkage, which is a functional group that can participate in hydrogen bonding. The methoxypropane group is an ether and could affect the compound’s solubility and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. However, ureas are generally stable but can be hydrolyzed back to their component amines and isocyanates under acidic or basic conditions. The indole ring might undergo electrophilic aromatic substitution at the C3 position.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and stereochemistry. Some general predictions can be made based on its functional groups - for example, it is likely to be solid at room temperature and soluble in organic solvents due to the presence of the methoxypropane group.Scientific Research Applications
Electroreductive Intramolecular Coupling
The electroreduction of 1-indolealkanones, which share structural similarities with "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea," has been studied for its potential in synthesizing trans-cyclized products. This process, explored by Kise et al. (2008), demonstrates the stereospecific formation of five-, six-, and seven-membered rings through electroreductive coupling, offering insights into the synthetic versatility of indole-containing compounds in organic synthesis (Kise, Mano, & Sakurai, 2008).
Synthesis and Antitumor Activities
Another facet of research highlights the synthesis and characterization of compounds structurally related to our compound of interest, focusing on their antitumor activities. Hu et al. (2018) synthesized and evaluated 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, examining its structure through various spectroscopic methods and X-ray diffraction. Their study reveals the compound's potential antitumor activities and provides a framework for understanding its interactions with cellular targets, underscoring the relevance of such molecules in medicinal chemistry research (Hu et al., 2018).
Solvent- and Metal-free Oxidative Esterification
Research on the use of urea derivatives, akin to "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea," for oxidative esterification processes without the need for solvents or metal catalysts has been conducted by Khosravi et al. (2017). Their work presents urea-2,2-dihydroperoxypropane as a novel oxidant for converting aromatic aldehydes to their corresponding esters under mild conditions, highlighting the compound's utility in green chemistry and organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).
Synthesis of Deuterium-labeled Compounds
The development of deuterium-labeled analogs of compounds related to "1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea" for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis has been explored. This approach, demonstrated by Liang et al. (2020), allows for accurate pharmacokinetic studies, providing a methodological basis for investigating the absorption, distribution, and metabolism of these compounds in biological systems (Liang, Wang, Yan, & Wang, 2020).
Safety And Hazards
Without specific information, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate personal protective equipment and disposed of according to local regulations.
Future Directions
Future research on this compound would likely involve elucidating its biological activity, optimizing its properties through medicinal chemistry, and potentially developing a synthetic route for its production.
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9(8-18-2)15-13(17)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINEBSEGYTQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

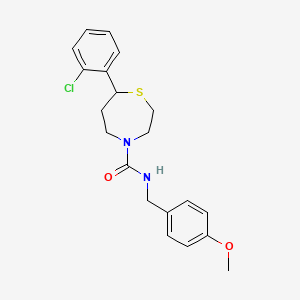
![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)
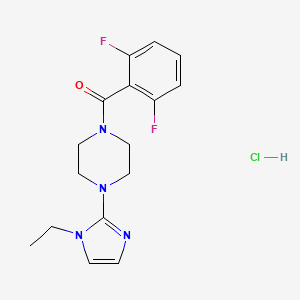
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)
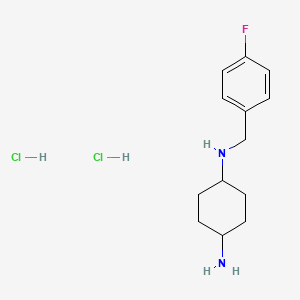
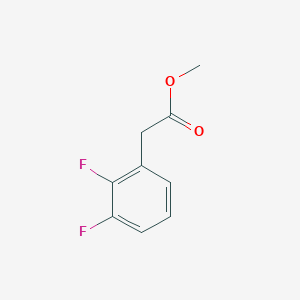
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
